Purpald
Overview
Description
Purpald® (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole) is a chemical compound known for its specific and sensitive reaction with aldehydes, producing a purple-to-magenta color. This property makes it a valuable reagent in various analytical applications, particularly in the detection of aldehydes .
Mechanism of Action
Target of Action
Purpald® primarily targets aldehydes . It has been described as having an exceedingly specific and sensitive reaction with aldehydes, yielding purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .
Mode of Action
The interaction of this compound® with its target aldehydes results in a color change. Specifically, one drop of the aldehyde is added to 10–20 mg of this compound® dissolved in 2 mL of 1 N sodium hydroxide. Aeration of the reactants produces an intense color within a few minutes . This color change is due to the formation of 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .
Biochemical Pathways
It has been used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid . It has also been used for the determination of triglycerides in biological samples .
Pharmacokinetics
It is known that this compound® is soluble in 05 M NaOH, forming a clear to slightly hazy solution .
Result of Action
The primary result of this compound®’s action is the color change that occurs when it reacts with aldehydes . This color change can be used to detect the presence of aldehydes in a sample .
Action Environment
The action of this compound® can be influenced by environmental factors. For instance, the reaction requires aeration to produce the intense color . Additionally, this compound® should be stored in well-closed containers at room temperature, as it is relatively stable under normal laboratory conditions .
Biochemical Analysis
Biochemical Properties
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is known for its specific and sensitive reaction with aldehydes to yield purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines . This property makes it a valuable tool in biochemical reactions, particularly in the detection of aldehydes .
Cellular Effects
The cellular effects of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole are primarily related to its interaction with aldehydes. Aldehydes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reacting with aldehydes, 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can influence these processes .
Molecular Mechanism
The molecular mechanism of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole involves a redox reaction with aldehydes under alkaline conditions . This reaction generates 6-mercapto-5-triazole [4,3-b]-S-tetrazine, a compound with a distinct purple-to-magenta color .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can be observed over time. The compound is relatively stable under normal laboratory conditions . The intensity of the color produced in its reaction with aldehydes can change over time, depending on the concentration of the aldehyde and the reaction conditions .
Metabolic Pathways
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is involved in the metabolic pathway related to the detection and quantification of aldehydes . The compound reacts with aldehydes to produce a colored product, which can be quantified using colorimetric methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
Purpald® can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthesis typically involves the reaction of hydrazine derivatives with thiourea, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound® involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps to ensure the compound meets the required purity standards for its applications .
Chemical Reactions Analysis
Types of Reactions
Purpald® primarily undergoes oxidation reactions when it reacts with aldehydes. The reaction involves the formation of a purple-colored complex, which is highly specific to aldehydes. This reaction does not occur with ketones, esters, formic acid, amides, hydroxylamines, quinones, uric acid, hydrazines, and aminophenols .
Common Reagents and Conditions
The reaction of this compound® with aldehydes typically requires an alkaline environment, often achieved using sodium hydroxide. The presence of oxygen or an oxidizing agent is also necessary to facilitate the color change .
Major Products
The major product formed from the reaction of this compound® with aldehydes is a purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine .
Scientific Research Applications
Purpald® has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nash Reagent: Used for the detection of formaldehyde but requires different reaction conditions.
N-Methylbenzothiazolinone-2-hydrazone (MBTH): Another reagent for aldehyde detection but with different sensitivity and specificity profiles.
Uniqueness
Purpald® is unique in its high specificity and sensitivity for aldehydes, producing a distinct purple color that is easy to detect. This makes it particularly useful in applications where precise detection of aldehydes is required .
Properties
IUPAC Name |
4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMQHBOTMWMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NN=C(N1N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061944 | |
Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |
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Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |
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CAS No. |
1750-12-5 | |
Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1750-12-5 | |
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Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |
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Record name | Purpald | |
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Record name | Purpald | |
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Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro- | |
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Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |
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Record name | 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone | |
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Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |
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